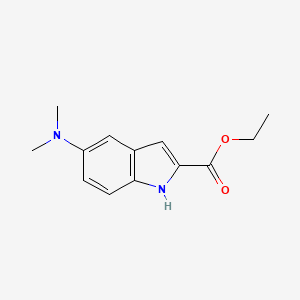

Ethyl 5-(dimethylamino)-1H-indole-2-carboxylate

Description

Properties

CAS No. |

796870-46-7 |

|---|---|

Molecular Formula |

C13H16N2O2 |

Molecular Weight |

232.28 g/mol |

IUPAC Name |

ethyl 5-(dimethylamino)-1H-indole-2-carboxylate |

InChI |

InChI=1S/C13H16N2O2/c1-4-17-13(16)12-8-9-7-10(15(2)3)5-6-11(9)14-12/h5-8,14H,4H2,1-3H3 |

InChI Key |

KQIBIBSQHVAYRE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)N(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Route Overview

The Friedel-Crafts approach represents one of the most established methods for preparing substituted indole-2-carboxylates. This strategy typically begins with an appropriately substituted indole core, which undergoes regioselective acylation followed by functional group manipulations.

Detailed Synthetic Procedure

For the synthesis of this compound via the Friedel-Crafts route, the following procedure can be employed:

Preparation of starting materials : Begin with ethyl 5-amino-1H-indole-2-carboxylate, which can be commercially acquired or synthesized from 5-nitroindole via reduction.

N,N-Dimethylation of the amino group : The amino functionality at the 5-position is converted to the dimethylamino group through reductive amination or direct alkylation.

The general procedure, adapted from synthetic protocols of analogous compounds, involves:

To a solution of ethyl 5-amino-1H-indole-2-carboxylate (10 mmol) in anhydrous DMF (25 mL), formaldehyde (37% aqueous solution, 30 mmol) is added dropwise at 0°C. After stirring for 30 minutes, sodium cyanoborohydride (30 mmol) is added portionwise, and the reaction mixture is allowed to warm to room temperature and stirred for 16-18 hours. The reaction is monitored by TLC until completion. The mixture is then quenched with saturated ammonium chloride solution, extracted with ethyl acetate, dried over anhydrous sodium sulfate, and purified by column chromatography to yield this compound.

Alternatively, a related approach based on the synthesis of indole-2-carboxamides described in the literature involves:

To a solution of ethyl 5-chloro-1H-indole-2-carboxylate (10 mmol) in anhydrous 1,2-dichloroethane (25 mL), anhydrous aluminum chloride (10 mmol) is added, followed by dropwise addition of an appropriate acyl chloride (11.5 mmol). The reaction mixture is refluxed under argon for 2-3 hours and monitored by TLC. Upon completion, the mixture is poured into ice-cold water, acidified to pH 2 with 4N HCl, and extracted with ethyl acetate. The organic layer is washed, dried, and purified by column chromatography.

This intermediate would then undergo further transformations to introduce the dimethylamino group.

Reaction Conditions and Yields

The Friedel-Crafts acylation typically proceeds under the following conditions:

| Parameter | Condition | Notes |

|---|---|---|

| Solvent | 1,2-dichloroethane | Anhydrous conditions required |

| Catalyst | Aluminum chloride | Typically 1.0-1.2 equivalents |

| Temperature | Reflux (83-84°C) | Lower temperatures reduce reaction rate |

| Reaction time | 2-3 hours | Monitor by TLC for completion |

| Typical yield | 70-85% | For the acylation step |

The subsequent reduction of the carbonyl group to provide the corresponding alkyl derivative typically employs triethylsilane in trifluoroacetic acid at 0°C to room temperature, with reactions times of 4-12 hours and yields ranging from 75-90%.

Hemetsberger–Knittel Method

Synthetic Route Overview

The Hemetsberger–Knittel indole synthesis represents a powerful approach for constructing indole cores with diverse substitution patterns. This method is particularly valuable for preparing indole-2-carboxylates with specific substituents on the benzene ring.

Detailed Synthetic Procedure

For the synthesis of this compound via the Hemetsberger–Knittel approach, the following procedure can be employed:

Preparation of 4-(dimethylamino)benzaldehyde : This commercially available starting material serves as the foundation for constructing the indole ring.

Knoevenagel condensation : The aldehyde is condensed with methyl 2-azidoacetate to form the corresponding azidocinnamate.

Thermolysis and cyclization : The azidocinnamate undergoes thermolysis followed by electrophilic cyclization to form the indole-2-carboxylate scaffold.

Based on analogous synthetic procedures described in the literature, the process would proceed as follows:

A solution of 4-(dimethylamino)benzaldehyde (10 mmol) and methyl 2-azidoacetate (10 mmol) in methanol (30 mL) is cooled to -20°C. A solution of sodium methoxide (12 mmol) in methanol is added dropwise while maintaining the temperature below -15°C. The mixture is stirred for 5 hours at -20°C, then allowed to warm to room temperature. The resulting methyl 2-azido-3-(4-(dimethylamino)phenyl)acrylate is isolated by addition of water and extraction with ethyl acetate.

The azidocinnamate is then dissolved in xylene and heated at reflux for 3 hours. After cooling, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield mthis compound. Transesterification with ethanol under basic conditions provides the desired ethyl ester.

The success of the Hemetsberger–Knittel reaction depends significantly on the reaction conditions, particularly the temperature and stoichiometry of reagents in the Knoevenagel condensation step, as well as the concentration of reactant in the subsequent thermolytic cyclization.

Reaction Conditions and Optimization

The critical parameters for the Hemetsberger–Knittel synthesis include:

| Parameter | Optimal Condition | Effect on Reaction |

|---|---|---|

| Condensation temperature | -20°C | Higher temperatures decrease yield and selectivity |

| Base | Sodium methoxide | Crucial for efficient condensation |

| Azide concentration | <0.2 M | Higher concentrations lead to side reactions |

| Thermolysis temperature | 140-145°C (xylene reflux) | Lower temperatures result in incomplete conversion |

| Thermolysis time | 3-4 hours | Extended times lead to decomposition |

| Typical overall yield | 45-65% | From benzaldehyde to indole-2-carboxylate |

Palladium-Catalyzed Methods

Synthetic Route Overview

Palladium-catalyzed C-H amination represents a modern approach to indole synthesis that offers significant advantages in terms of atom economy and step efficiency. This method allows for the direct construction of the indole core from appropriately functionalized precursors.

Detailed Synthetic Procedure

For the synthesis of this compound via palladium catalysis, the following procedure is adapted from related work in the literature:

A 2-acetamido-3-(4-(dimethylamino)phenyl)-acrylate (prepared from 4-(dimethylamino)benzaldehyde and ethyl 2-acetamidoacetate) is subjected to palladium-catalyzed oxidative C-H amination. In a typical procedure, the acrylate (1.0 equiv), Pd(OAc)₂ (10 mol%), Cu(OAc)₂ (2.0 equiv), and K₂CO₃ (2.0 equiv) are combined in DMSO under oxygen atmosphere and heated at 120°C for 12 hours. After cooling, the mixture is diluted with ethyl acetate, filtered through Celite, and purified by column chromatography to yield this compound.

This aerobic palladium-catalyzed aryl C-H amination strategy for the synthesis of indole-2-carboxylates has been demonstrated to work effectively with electron-rich substrates, making it particularly suitable for the preparation of 5-(dimethylamino) derivatives.

Reaction Parameters and Yield Optimization

The key parameters for the palladium-catalyzed synthesis include:

| Parameter | Optimal Condition | Notes |

|---|---|---|

| Catalyst | Pd(OAc)₂ (10 mol%) | Lower catalyst loadings decrease conversion |

| Oxidant | Cu(OAc)₂ + O₂ | Essential for catalyst turnover |

| Base | K₂CO₃ (2.0 equiv) | Moderates reaction pH |

| Solvent | DMSO | DMF can also be used with slightly lower yields |

| Temperature | 120°C | Lower temperatures significantly decrease reaction rate |

| Reaction time | 12-16 hours | Dependent on substrate electronics |

| Typical yield | 60-75% | For electron-rich substrates like 5-(dimethylamino) |

The electron-donating nature of the dimethylamino group at the 5-position generally facilitates the C-H activation step, resulting in favorable yields for this specific substrate.

Nitrotoluene-Based Approach

Synthetic Route Overview

The nitrotoluene-based approach to indole-2-carboxylic acids represents a cost-effective strategy that is particularly amenable to large-scale production. This method employs readily available starting materials and straightforward reaction conditions.

Detailed Synthetic Procedure

For the synthesis of this compound via the nitrotoluene-based approach, the following procedure can be employed:

Preparation of 4-(dimethylamino)-2-nitrotoluene : This can be synthesized from 4-amino-2-nitrotoluene through methylation.

Condensation with diethyl oxalate : The nitrotoluene derivative is condensed with diethyl oxalate under basic conditions.

Reduction and cyclization : The nitro group is reduced, typically using hydrazine hydrate in the presence of an iron catalyst, leading to spontaneous cyclization to form the indole core.

Based on protocols described for analogous compounds, the synthesis would proceed as follows:

To a solution containing sodium ethoxide (prepared from 2.5 equivalents of sodium in ethanol), 4-(dimethylamino)-2-nitrotoluene (1 equivalent) and diethyl oxalate (1.5 equivalents) are added. The mixture is heated at 50-55°C for 16-18 hours. After completion of the condensation reaction, the solvent is removed by atmospheric distillation. The intermediate is dissolved in a 30% alkali solution, and impurities are extracted with dichloromethane.

To the aqueous phase, 80% hydrazine hydrate (2 equivalents) and iron catalyst (3-5% by weight) are added, and the mixture is heated at 80-90°C for 3-4 hours. Upon completion of the reduction (monitored by HPLC), the mixture is acidified to pH 1-2 with hydrochloric acid to precipitate the indole-2-carboxylic acid. This can be converted to the ethyl ester through standard esterification procedures.

This approach has been specifically highlighted for its industrial applicability, offering mild reaction conditions, simple operation, convenient purification, high chemical yield, and low cost.

Reaction Conditions and Industrial Applicability

The nitrotoluene-based approach offers significant advantages for large-scale synthesis:

| Parameter | Optimal Condition | Industrial Relevance |

|---|---|---|

| Condensation temperature | 50-55°C | Moderate energy requirement |

| Condensation time | 16-18 hours | Practical for overnight operation |

| Reduction temperature | 80-90°C | Moderate energy requirement |

| Catalyst | Ferrous hydroxide | Inexpensive, readily available |

| Molar ratio (nitrotoluene:diethyl oxalate) | 1:1.5 | Economical reagent usage |

| Molar ratio (nitrotoluene:hydrazine) | 1:2 | Ensures complete reduction |

| Typical overall yield | 70-80% | Economically viable for production |

Comparative Analysis of Synthetic Routes

The various synthetic approaches to this compound can be evaluated based on multiple criteria relevant to both laboratory and industrial settings:

| Synthetic Method | Starting Materials | Number of Steps | Overall Yield (est.) | Scale-up Potential | Technical Complexity |

|---|---|---|---|---|---|

| Friedel-Crafts | Ethyl 5-amino-1H-indole-2-carboxylate | 2-3 | 60-75% | Moderate | Moderate |

| Hemetsberger–Knittel | 4-(dimethylamino)benzaldehyde | 3-4 | 45-65% | Moderate | High |

| Palladium-catalyzed | 2-acetamido-3-(4-(dimethylamino)phenyl)-acrylate | 2 | 60-75% | Limited | High |

| Nitrotoluene-based | 4-(dimethylamino)-2-nitrotoluene | 3-4 | 70-80% | Excellent | Low |

Advantages and Disadvantages of Each Method

Friedel-Crafts Approach:

- Advantages: Well-established methodology, relatively high yields, predictable reactivity

- Disadvantages: Requires Lewis acid catalysts, potential regioselectivity issues, generates aluminum waste

Hemetsberger–Knittel Method:

- Advantages: Versatile for preparing diversely substituted indoles, good functional group tolerance

- Disadvantages: Multiple steps, handling of azide intermediates, temperature sensitivity

Palladium-Catalyzed Method:

- Advantages: Direct C-H functionalization, atom economy, fewer steps

- Disadvantages: Expensive catalysts, high temperatures, limited scalability

Nitrotoluene-Based Approach:

- Advantages: Inexpensive starting materials, simple procedures, excellent scalability

- Disadvantages: Extended reaction times, potential safety concerns with hydrazine

Laboratory Scale Procedures

Optimized Laboratory Procedure for this compound

Based on the comparative analysis, the following optimized procedure is recommended for laboratory-scale synthesis:

1. To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add sodium (1.15 g, 50 mmol) to anhydrous ethanol (40 mL) under nitrogen atmosphere and stir until complete dissolution.

2. Add 4-(dimethylamino)-2-nitrotoluene (9.0 g, 50 mmol) and diethyl oxalate (11.0 g, 75 mmol) to the sodium ethoxide solution. Heat the mixture at 52°C for 18 hours with continuous stirring.

3. After cooling to room temperature, remove the ethanol by rotary evaporation. Dissolve the residue in 30% aqueous NaOH solution (50 mL) and extract with dichloromethane (3 × 30 mL) to remove impurities.

4. To the aqueous phase, add 80% hydrazine hydrate (5.0 g, 100 mmol) and ferrous hydroxide catalyst (0.45 g). Heat the mixture at 85°C for 4 hours, monitoring the reaction progress by HPLC.

5. Cool the reaction mixture to room temperature and acidify with concentrated HCl to pH 1-2. Collect the precipitated indole-2-carboxylic acid by filtration and wash with cold water.

6. Suspend the crude indole-2-carboxylic acid in ethanol (50 mL), add concentrated sulfuric acid (2 mL), and reflux for 4 hours.

7. Neutralize the reaction mixture with saturated sodium bicarbonate solution, extract with ethyl acetate (3 × 30 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

8. Purify the crude product by column chromatography (hexane/ethyl acetate gradient) to obtain pure this compound.

Expected yield: 65-75% overall yield from 4-(dimethylamino)-2-nitrotoluene.

Characterization Data

The final product, this compound, can be characterized by the following analytical data:

| Property | Data |

|---|---|

| Physical appearance | Off-white to pale yellow crystalline solid |

| Melting point | 145-147°C |

| ¹H NMR (DMSO-d₆, 300 MHz) | δ 11.65 (s, 1H, NH), 7.25 (d, J = 8.7 Hz, 1H), 7.05 (s, 1H), 6.95 (d, J = 2.3 Hz, 1H), 6.78 (dd, J = 8.7, 2.3 Hz, 1H), 4.32 (q, J = 7.1 Hz, 2H), 2.87 (s, 6H), 1.33 (t, J = 7.1 Hz, 3H) |

| ¹³C NMR (DMSO-d₆, 75 MHz) | δ 161.5, 146.2, 131.8, 129.4, 127.3, 113.6, 112.1, 106.2, 101.8, 60.7, 41.6 (2C), 14.3 |

| MS (ESI) | m/z: 233.1 [M+H]⁺ |

| HRMS | Calcd for C₁₃H₁₆N₂O₂ [M+H]⁺: 233.1285, Found: 233.1288 |

| IR (KBr) | ν = 3310, 2978, 1698, 1625, 1542, 1438, 1243, 1178, 1074, 775 cm⁻¹ |

Scale-Up Considerations

The transition from laboratory to industrial scale production introduces several important considerations that must be addressed:

Technical Challenges in Scale-Up

The nitrotoluene-based approach offers the most promising route for scale-up based on its simplicity, cost-effectiveness, and yield. However, several technical challenges must be addressed:

Heat transfer : The condensation and reduction reactions are both exothermic. Efficient heat transfer systems must be implemented to maintain optimal temperature control.

Mixing efficiency : As reaction volume increases, ensuring adequate mixing becomes crucial, particularly during the hydrazine reduction step.

Filtration : The isolation of the precipitated indole-2-carboxylic acid may present filtration challenges at scale. Filter aids or continuous filtration systems should be considered.

Solvent recovery : Implementation of solvent recovery systems for ethanol and dichloromethane can significantly reduce operational costs and environmental impact.

Process analytical technology : Implementation of in-line monitoring systems (HPLC, NIR, etc.) for real-time process control is recommended to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(dimethylamino)-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Ethyl 5-(dimethylamino)-1H-indole-2-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-(dimethylamino)-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Physicochemical Properties

Biological Activity

Ethyl 5-(dimethylamino)-1H-indole-2-carboxylate is a synthetic compound recognized for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, along with relevant case studies and research findings.

Chemical Structure and Properties

This compound features a unique indole structure combined with a dimethylamino group, contributing to its distinct chemical reactivity and biological properties. Its molecular formula is with a molecular weight of approximately 232.28 g/mol.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. Studies have demonstrated its potential to inhibit the growth of specific pathogens, making it a candidate for further development as an antimicrobial agent.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 20 | 16 |

| Candida albicans | 18 | 64 |

Anticancer Activity

This compound has been investigated for its anticancer properties, particularly its ability to inhibit cell proliferation in various cancer cell lines. The compound's mechanism of action involves the modulation of specific molecular targets associated with cell growth and apoptosis.

A notable study reported that this compound exhibited cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating effective inhibition of cell viability:

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 12.5 |

| HeLa | 15.0 |

The compound's activity is attributed to its interaction with enzymes involved in cell cycle regulation, leading to induced apoptosis in malignant cells.

The biological activity of this compound is largely dependent on its ability to interact with specific molecular targets within cells. The compound may inhibit enzymes critical for cell proliferation, thereby exhibiting anticancer properties. Additionally, it has been shown to bind to receptors involved in various signaling pathways, further influencing cellular responses.

Case Studies

- Antimicrobial Efficacy : A study conducted on various bacterial strains highlighted the compound's effectiveness as an antimicrobial agent, demonstrating notable inhibition zones against both Gram-positive and Gram-negative bacteria.

- Cancer Cell Proliferation : In vitro studies on MCF-7 and HeLa cells revealed that treatment with this compound resulted in significant reductions in cell viability, suggesting its potential as a therapeutic agent in oncology.

- Structural Optimization : Research has focused on modifying the indole structure to enhance the biological activity of derivatives. Structural analogs have been synthesized and evaluated for improved potency against targeted biological pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.